Home > Products > Screening Compounds P106089 > Phentolamine mesylate
Phentolamine mesylate - 65-28-1

Phentolamine mesylate

Catalog Number: EVT-279511
CAS Number: 65-28-1
Molecular Formula: C18H23N3O4S
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phentolamine mesylate is a salt form of phentolamine, a reversible, competitive antagonist of α-adrenergic receptors. [] It exhibits a similar affinity for both α1 and α2 receptor subtypes. [] Phentolamine mesylate is primarily utilized in scientific research to investigate the role of the sympathetic nervous system and α-adrenergic receptors in various physiological and pathological processes.

Future Directions
  • Exploring Novel Therapeutic Applications: Researching the potential of phentolamine mesylate in treating other conditions like complex regional pain syndrome and investigating its use in combination therapies could lead to innovative treatment strategies. []

Lidocaine

  • Compound Description: Lidocaine is a local anesthetic commonly used in dentistry. It works by blocking nerve signals in the body. [, , , , , , , ]
  • Relevance: Many studies investigated the effectiveness of Phentolamine mesylate in reversing the effects of lidocaine, particularly when combined with epinephrine as a vasoconstrictor. The research explores Phentolamine mesylate's ability to counteract the prolonged anesthetic effects of lidocaine, allowing for faster recovery from numbness. [, , , , , , , ]

Epinephrine

  • Compound Description: Epinephrine is a vasoconstrictor often added to local anesthetic solutions, including lidocaine, to prolong their effects. [, , , , , , , ]
  • Relevance: Phentolamine mesylate's mechanism of action in reversing local anesthesia involves counteracting the vasoconstriction caused by epinephrine. By blocking the vasoconstrictive effects, Phentolamine mesylate promotes the reabsorption of the local anesthetic and accelerates the return of normal sensation. [, , , , , , , ]

Articaine

  • Compound Description: Articaine is another commonly used local anesthetic in dentistry, often formulated with a vasoconstrictor like epinephrine. []
  • Relevance: Similar to its effects on lidocaine, Phentolamine mesylate has been studied for its efficacy in reversing the anesthetic effects of articaine. The research aims to determine if Phentolamine mesylate's reversal properties extend to different local anesthetics, providing a more versatile reversal agent for dental procedures. []

Bupivacaine

  • Compound Description: Bupivacaine is a long-acting local anesthetic used in dentistry and medicine, often in combination with epinephrine. [, ]
  • Relevance: Studies have examined Phentolamine mesylate's effectiveness in reversing the effects of bupivacaine, aiming to understand its efficacy in reversing the effects of longer-acting anesthetics. The research explored Phentolamine mesylate's potential to provide a faster recovery option for patients receiving bupivacaine anesthesia. [, ]

Papaverine Hydrochloride

  • Compound Description: Papaverine hydrochloride is a vasodilator used to relax blood vessels and improve blood flow. [, , , ]
  • Relevance: Research has explored the stability of combining Papaverine hydrochloride and Phentolamine mesylate in injectable mixtures, potentially for treating erectile dysfunction. This combination leverages the vasodilatory effects of both compounds. [, , , ]

Chlorpromazine

  • Compound Description: Chlorpromazine is a medication primarily used to treat psychotic disorders but also possesses alpha-blocking properties. []
  • Relevance: Due to the unavailability of Phentolamine mesylate in certain regions, researchers investigated the feasibility of substituting Chlorpromazine as an alternative alpha-blocker in vasoactive drug cocktails for erectile dysfunction. This substitution aimed to achieve similar vasodilatory effects by blocking alpha-adrenergic receptors. []

Vasoactive Intestinal Peptide (VIP)

    Sodium-dodecyl Sulfate (SDS)

    • Compound Description: Sodium-dodecyl sulfate (SDS) is a surfactant used to enhance the electrochemical response of certain compounds. []
    • Relevance: Research utilized SDS to improve the sensitivity of electrochemical detection methods for Phentolamine mesylate. While not directly related to Phentolamine mesylate's biological activity, SDS played a crucial role in analytical techniques used to study the drug. []

    5-Hydroxymethyl-furfural (HMF)

    • Compound Description: 5-Hydroxymethyl-furfural (HMF) is a potential impurity that can be present in pharmaceutical formulations. []
    • Relevance: Analytical methods, such as HPLC, were developed and employed to detect and quantify HMF in Phentolamine mesylate injections. This analysis ensures the quality and purity of the drug product. []

    (‐)‐Noradrenaline

    • Compound Description: (‐)‐Noradrenaline (Norepinephrine) is a neurotransmitter and hormone with vasoconstrictive effects. []
    • Relevance: Studies investigated the antagonistic effects of Phentolamine mesylate on the pressor response induced by (‐)‐Noradrenaline. This research helped characterize Phentolamine mesylate's pharmacological profile as an alpha-adrenergic antagonist. []

    Hydralazine

    • Compound Description: Hydralazine is a vasodilator used to treat hypertension. []
    • Relevance: Researchers compared the effects of Phentolamine mesylate and hydralazine on renal allograft function in a study focused on organ transplantation. Both drugs were administered before organ procurement to assess their impact on preservation dynamics. []

    Leukotriene C4 and D4

    • Compound Description: Leukotriene C4 and D4 are inflammatory mediators that can cause vasoconstriction. []
    • Relevance: A study investigating the effects of leukotrienes on the pulmonary and systemic circulations used Phentolamine mesylate to determine if the hemodynamic effects were mediated through α-adrenergic stimulation. The results showed that the effects were not blocked by Phentolamine mesylate, suggesting a different mechanism of action for the leukotrienes. []
    Synthesis Analysis

    The synthesis of phentolamine mesylate involves several key steps, which can be summarized as follows:

    1. Condensation Reaction: The process begins with the condensation of 3-hydroxy-4-methyldiphenylamine with chloromethylimidazoline hydrochloride in toluene as a solvent. This step is crucial for forming phentolamine hydrochloride, which serves as an intermediate product. The use of toluene minimizes toxicity and allows for a lower reaction temperature, enhancing yield and purity .
    2. Alkalization: The resulting phentolamine hydrochloride is then alkalized using sodium hydroxide or sodium carbonate to adjust the pH to approximately 8.5. This step facilitates the conversion of phentolamine hydrochloride to free phentolamine .
    3. Salification: In the final step, methanesulfonic acid is added to the free base form of phentolamine in an ethanol solution, where the pH is carefully adjusted to between 5 and 6. This results in the formation of phentolamine mesylate through a salt-forming reaction .
    Molecular Structure Analysis

    Phentolamine mesylate has a complex molecular structure characterized by its chemical formula C17H19N3OC_{17}H_{19}N_{3}O. The molecular weight is approximately 281.35 g/mol. The structure consists of an imidazoline ring connected to a phenolic group, which contributes to its pharmacological activity. The compound also features a methanesulfonate group that enhances its solubility and stability in aqueous solutions.

    Structural Features:

    • Imidazoline Ring: This five-membered ring plays a critical role in the compound's ability to interact with adrenergic receptors.
    • Phenolic Hydroxyl Group: Contributes to hydrogen bonding and receptor binding affinity.
    • Methanesulfonate Group: Improves water solubility and pharmacokinetic properties.
    Chemical Reactions Analysis

    Phentolamine mesylate participates in various chemical reactions relevant to its pharmacological effects:

    1. Receptor Binding: As an antagonist, it binds non-selectively to alpha-adrenergic receptors, blocking catecholamines like norepinephrine from exerting their effects, which leads to vasodilation and decreased blood pressure.
    2. Salt Formation: The conversion from phentolamine hydrochloride to phentolamine mesylate involves a simple acid-base reaction where methanesulfonic acid reacts with free base phentolamine, showcasing typical salt formation chemistry.
    3. Stability Reactions: Phentolamine mesylate can undergo hydrolysis under certain conditions, affecting its stability and efficacy in formulations.
    Mechanism of Action

    Phentolamine mesylate acts primarily as a competitive antagonist at alpha-adrenergic receptors, particularly alpha-1 and alpha-2 subtypes. By inhibiting these receptors, phentolamine mesylate causes:

    • Vasodilation: Leading to decreased peripheral resistance and lower blood pressure.
    • Increased Heart Rate: Due to reflex tachycardia resulting from reduced vascular resistance.
    • Reversal of Adrenergic Effects: It is effective in reversing vasoconstriction caused by extravasation of norepinephrine in soft tissues.

    This mechanism makes it useful in clinical settings for managing hypertensive emergencies and preventing tissue necrosis following norepinephrine infiltration .

    Physical and Chemical Properties Analysis

    Phentolamine mesylate exhibits several important physical and chemical properties:

    • Appearance: Typically appears as a pale solid.
    • Melting Point: Melting point ranges from 165°C to 168°C.
    • Solubility: Highly soluble in water due to the presence of the methanesulfonate group.
    • Purity Standards: Recent patents emphasize maintaining low impurity levels (preferably below 0.1%) for pharmaceutical formulations .

    These properties are critical for ensuring consistent therapeutic efficacy and safety in clinical applications.

    Applications

    Phentolamine mesylate has several key applications in medicine:

    1. Management of Hypertension: Used acutely in hypertensive crises due to its rapid onset of action.
    2. Reversal of Anesthesia: Employed clinically to reverse soft tissue anesthesia induced by local anesthetics.
    3. Treatment of Pheochromocytoma: Utilized preoperatively for patients with this tumor type to control blood pressure.
    4. Vasodilatory Effects: Investigated for potential use in other vascular-related conditions due to its vasodilatory properties.
    Historical Development and Synthesis of Phentolamine Mesylate

    Discovery and Early Pharmacological Characterization

    • Rapid onset (within 2 minutes IV) and short half-life (19 minutes)
    • Dual α1/α2 blockade causing reflex tachycardia due to unopposed β-adrenergic activity
    • Efficacy in reversing vasoconstriction from norepinephrine extravasation [2]

    Table 1: Key Milestones in Early Development of Phentolamine Mesylate

    YearDevelopment MilestoneSignificance
    1950US Patent 2,503,059 granted for imidazoline derivativesFirst synthetic route for phentolamine base [2]
    1954Characterization as α-adrenergic antagonistEstablished mechanism of vasodilation [2]
    1967FDA approval for pheochromocytoma managementFirst therapeutic indication [9]

    Evolution of Synthetic Pathways and Industrial Production

    The industrial synthesis of phentolamine mesylate has undergone significant refinement to address purity and scalability challenges. The original route involved condensation of 3-(4-methylanilino)phenol with 2-chloromethylimidazoline under alkaline conditions [2]. Modern processes optimized critical parameters:

    • Impurity Control: Chinese Patent CN103408495A introduced silica gel-assisted neutralization to eliminate chloride impurities. This process treats phentolamine hydrochloride with diluted ammonium hydroxide in the presence of silica gel, followed by distilled water washing until chloride ions are undetectable (<100 ppm) [6].

    • Crystallization Enhancements: Patent CN101463009A developed temperature-controlled crystallization using mixed solvents (toluene/isopropanol). By maintaining precipitation at -5°C to 0°C and controlling pH at 5-6 during salt formation with methanesulfonic acid, the process achieves >99.5% purity and reduces residual solvents to <500 ppm [1].

    Table 2: Evolution of Industrial Synthesis Methods

    Process InnovationKey ParametersPurity Outcome
    Silica gel chloride removal [6]NH₄OH washing, chloride trackingChloride ≤100 ppm
    Low-temperature crystallization [1]-5°C precipitation, toluene/IPA mixture99.5% purity, solvents <500 ppm
    MTBE precipitation [10]Acetone/water reaction, MTBE antisolventXRPD-defined polymorph, ≤0.1% impurities

    Novartis scaled production through continuous manufacturing platforms, integrating reaction and crystallization steps to minimize intermediate handling. This reduced processing time by 40% while enhancing lot consistency [4] [5].

    Key Patents and Intellectual Property Landscape

    The intellectual property landscape for phentolamine mesylate reflects shifting therapeutic applications and formulation innovations:

    • Early Composition Patents: Expired patents (e.g., US2,503,059) covered the base compound and its salts, establishing broad protection for vasodilatory applications [2].

    • Formulation Innovations: EP1280531B1 protected local anesthetic combinations (e.g., with lidocaine or mepivacaine) incorporating phentolamine mesylate to reverse soft tissue numbness. This patent emphasized molar ratios of 1:50 to 1:100 (phentolamine:anesthetic) for rapid recovery [3].

    • Ophthalmic Breakthrough: Patent EP2950648 (Ocuphire Pharma) claims aqueous ophthalmic formulations (0.1–4% phentolamine mesylate) stabilized with 1–5% mannitol and sodium acetate buffer (pH 4.0–5.5). Dependent claims cover viscosity modifiers like hydroxypropyl methylcellulose and demonstrated ≥90% stability over 24 months at 2–8°C [7].

    • Crystalline Form Protection: US11,566,005 claims a novel MTBE-derived polymorph characterized by specific XRPD peaks. The patent withstood opposition by demonstrating unexpected stability advantages over prior crystalline forms [10].

    Table 3: Strategic Patent Families and Claims

    PatentPriority DateCore ClaimsTherapeutic Focus
    EP1280531B12001Local anesthetic combinationsDental anesthesia reversal
    EP29506482014Mannitol-stabilized aqueous formulations (pH 4.0-5.5)Pharmacologically induced mydriasis [7]
    US11,566,0052021Crystalline form via MTBE precipitationBroad applications [10]

    The current IP landscape faces challenges from formulation design-arounds, including citrate buffer substitutions and sorbitol-for-mannitol exchanges. However, narrow pH claims (4.0–5.5) in ophthalmic patents create formidable barriers to generic entry [7].

    Properties

    CAS Number

    65-28-1

    Product Name

    Phentolamine mesylate

    IUPAC Name

    3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid

    Molecular Formula

    C18H23N3O4S

    Molecular Weight

    377.5 g/mol

    InChI

    InChI=1S/C17H19N3O.CH4O3S/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4)

    InChI Key

    OGIYDFVHFQEFKQ-UHFFFAOYSA-N

    SMILES

    CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O

    Solubility

    >56.6 [ug/mL] (The mean of the results at pH 7.4)

    Synonyms

    Fentolamin
    Mesilate, Phentolamine
    Mesylate, Phentolamine
    Methanesulfonate, Phentolamine
    Mono-hydrochloride, Phentolamine
    Phentolamine
    Phentolamine Mesilate
    Phentolamine Mesylate
    Phentolamine Methanesulfonate
    Phentolamine Mono hydrochloride
    Phentolamine Mono-hydrochloride
    Regitine
    Regityn
    Rogitine
    Z-Max

    Canonical SMILES

    CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.